Neomycin B-glucoside falls under the category of glycosylated aminoglycosides. These compounds are characterized by their amino sugars, which contribute to their antibiotic properties. Neomycin B-glucoside specifically features a glucose moiety attached to the neomycin structure, altering its interaction with bacterial ribosomes and potentially enhancing its efficacy .
The synthesis of neomycin B-glucoside can be achieved through several methods, including chemical synthesis and enzymatic approaches. A common method involves the use of peracetylated neomycin azide as a starting material. This azide undergoes acid-catalyzed thiolysis, yielding intermediates that can be converted into glycosyl donors and acceptors. The final glycosylation step results in the formation of neomycin B-glucoside by coupling the neobiosamine donor with triacetylated neamine acceptors .
Neomycin B-glucoside can undergo various chemical reactions that are typical for glycosylated compounds:
The reactions often require careful control of pH and temperature to ensure optimal yields and prevent degradation of sensitive functional groups .
Neomycin B-glucoside exerts its antibacterial effects primarily by binding to bacterial ribosomes, inhibiting protein synthesis. The presence of the glucose moiety may enhance binding affinity or alter the pharmacodynamics compared to non-glycosylated forms.
Relevant analyses indicate that modifications such as glycosylation can significantly affect these properties, influencing both solubility and biological activity .
Neomycin B-glucoside is primarily used in research settings for:
The unique properties conferred by the glucoside modification make it a valuable compound for further exploration in medicinal chemistry and microbiology .
The chemical synthesis of neomycin B-glucoside derivatives relies on strategic manipulation of the neamine core (2-deoxystreptamine ring system) and controlled glycosidic bond formation. Peracetylated neomycin azide serves as a pivotal starting material, enabling efficient access to both glycosyl donors and acceptors through selective protecting group strategies. As demonstrated in the synthesis of neomycin B site isomers, acid-catalyzed thiolysis of neomycin azide using BF₃·OEt₂ and thiophenol yields phenylthio-2,5,3′,4′-tetra-O-acetyl-2′,6′-diazidoneobiosamine (glycosyl donor precursor) and 6,3′,4′-tri-O-acetyl-1,3,2′,6′-tetraazido neamine (glycosyl acceptor precursor) in high yields (67–70%) [1] [4]. Subsequent hydrolysis and trichloroacetimidate conversion generate pure α-anomeric glycosyl donors (86% yield), critical for stereocontrolled glycosylation [1].
Pseudotetrasaccharide assembly involves coupling neobiosamine donors with triacetylated neamine acceptors (e.g., 5,6,4′-, 5,3′,4′-, or 5,6,3′-tri-O-acetyl neamine azides) under TMSOTf catalysis in dichloromethane at –20°C. This generates protected pseudo-tetrasaccharides, which undergo global deprotection via Staudinger reduction (trimethylphosphine) and deacetylation to yield target neomycin B glucosides [1] [7]. Key challenges include minimizing side reactions during azide reduction and achieving high-purity products through RP-HPLC purification [4].
Table 1: Key Intermediates in Neomycin B-Glucoside Synthesis
Intermediate | Function | Key Structural Features | Yield |
---|---|---|---|
Peracetylated neomycin azide | Common starting material | Acetyl-protected hydroxyls, azide groups | ~75% |
Neobiosamine trichloroacetimidate | Glycosyl donor | α-Anomeric configuration, C1″-imidate | 86% |
Triacetylated neamine azide | Glycosyl acceptor | Free 5-OH, acetyl at 6/3′/4′ positions | 39% |
Protected pseudo-tetrasaccharide | Glycosylation product | β-1″→6/3′/4′ linkage, azide masks | 49–69% |
Site-selective glycosylation at the β-1′′→6, β-1′′→3′, and β-1′′→4′ positions of neamine requires precise acceptor reactivity modulation. The 5-OH group of neamine exhibits lower nucleophilicity compared to 6-, 3′-, and 4′-OH groups, enabling selective diacetylation under controlled conditions. Using 2.5 equiv of acetic anhydride with DMAP catalysis in pyridine, diacetylated neamine derivatives (e.g., 5,6-O-acetyl, 5,3′-O-acetyl) are isolated in 10–18% yields alongside triacetylated byproducts [1] [4].
Temporary protecting groups like levulinoyl esters further refine regioselectivity:
Glycosylation efficiency depends on donor-acceptor pairing:
Table 2: Glycosylation Outcomes for Neomycin B Site Isomers
Glycosidic Linkage | Acceptor OH Position | Reaction Yield | Relative Stability |
---|---|---|---|
β-1′′→6 | C6-OH | 69% | High |
β-1′′→3′ | C3′-OH | 58% | Moderate |
β-1′′→4′ | C4′-OH | 49% | Low |
The anomeric configuration (α/β) of glucoside linkages critically influences neomycin B’s RNA-binding affinity. Epimerization at C1′′ of the glucosyl donor occurs via oxocarbenium ion intermediates during Lewis acid-catalyzed glycosylation. BF₃·OEt₂ promotes α-anomer formation, while TMSOTf favors β-linkages due to tighter ion-pair coordination [3] [8]. Kinetic studies reveal that β-anomers exhibit 3–5-fold higher thermodynamic stability than α-counterparts in aqueous buffers (pH 6.0–7.4), as confirmed by circular dichroism spectroscopy [5].
Ring conformational dynamics introduce additional complexity:
Epimerization at C5′′ (neobiosamine moiety) remains negligible due to the absence of anomeric effects, though C6′′-OH oxidation can generate keto-intermediates that epimerize at C5′′ under basic conditions [7].
Table 3: Stereochemical Vulnerabilities in Neomycin B-Glucoside
Epimerization Site | Trigger Conditions | Resulting Isomer | Prevention Strategy |
---|---|---|---|
C1′′ anomer | Lewis acids (BF₃, TMSOTf) | α/β ratio shift | Anomeric trichloroacetimidates |
C2′′ (gluco→manno) | Acidic hydrolysis | 2-Epineric side products | Neutral deacetylation (NaOMe) |
C5′′ (neobiosamine) | Base or oxidants | 5-Epimer | Inert atmosphere, antioxidants |
Glycosyltransferase engineering enables efficient diversification of neomycin B glucosides. Fungal enzymes like Mucor hiemalis MhGT1 exhibit broad substrate promiscuity, transferring glucose from UDP-glucose to neomycin’s 5′′-OH position with 89% regioselectivity for prenylated analogs [8]. Reaction optimization (30–40°C, pH 8.0–9.0, Ca²⁺/Mg²⁺ cofactors) enhances conversion yields for sterically hindered acceptors [8].
Endoglycosidase-mediated transglycosylation offers complementary advantages:
Directed evolution of Rhizopus japonicus UGT59A1 has yielded mutants (e.g., F148A/L242V) that glucuronidate neomycin analogs at C3′′′ using UDP-glucuronic acid, enabling pH-sensitive prodrug designs [8]. Combined chemoenzymatic workflows now allow tandem modifications:
Table 4: Enzymatic Tools for Neomycin B-Glucoside Diversification
Enzyme Class | Example | Reaction | Application |
---|---|---|---|
Leloir glycosyltransferase | MhGT1 (Mucor hiemalis) | UDP-glucose → C5′′-OH of neomycin | Regioselective glucosylation |
Mutant glycosyltransferase | UGT59A1-F148A/L242V | UDP-glucuronic acid → C3′′′-OH | pH-responsive prodrugs |
Glycosynthase | Endo-F3 D165A | Sugar oxazolines → N-glycan remodeling | Branch extension |
Compounds Mentioned
Neomycin B, Neomycin B-β-1′′→6-glucoside, Neomycin B-β-1′′→3′-glucoside, Neomycin B-β-1′′→4′-glucoside, Peracetylated neomycin azide, Neamine azide, Phenylthio-2,5,3′,4′-tetra-O-acetyl-2′,6′-diazidoneobiosamine, 6,3′,4′-tri-O-acetyl-1,3,2′,6′-tetraazido neamine, Neobiosamine trichloroacetimidate
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7